molecular formula C30H42O6 B050078 Cucurbitacin S CAS No. 60137-06-6

Cucurbitacin S

Cat. No.: B050078
CAS No.: 60137-06-6
M. Wt: 498.6 g/mol
InChI Key: MBYLRWSUZLFUTO-PQNVQGKDSA-N
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Mechanism of Action

Cucurbitacin S: A Comprehensive Review of its Mechanism of Action

This compound, also known as Cucurbitacins, is a class of secondary metabolites primarily present in the plant kingdom, especially in the Cucurbitaceae family . This compound has been extensively studied for its significant biological activities, including anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .

Target of Action

The primary targets of this compound are the JAK/STAT3 signaling pathway , ATP citrate lyase (ACYL) , and the protein GRP78 . These targets play essential roles in the activation, proliferation, and maintenance of cells .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the JAK/STAT3 signaling pathway , downregulates the GRP78/FOXM1/KIF20A signaling pathway by targeting the protein GRP78 , and inhibits ATP citrate lyase (ACYL) in a dose-dependent manner .

Biochemical Pathways

The affected pathways include the JAK/STAT3 signaling pathway and the GRP78/FOXM1/KIF20A signaling pathway . The inhibition of these pathways leads to downstream effects such as the suppression of cell proliferation and the induction of apoptosis .

Pharmacokinetics

This compound exhibits a large volume of distribution . After intravenous administration, it is distributed in large volume 51.65 L/kg and exhibits high tissue to plasma concentration ratios of 60–280-folds in many organs . The maximum concentration (C max) is 0.0097 and 0.03124 mg/L in 1 h, with 2 and 4 mg/kg extracted from natural sources, while C max is 3.41 × 10 −5 mg/L in 3 h with 8 mg/kg from commercial sources .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, the induction of apoptosis , and the considerable inhibition of tumor growth .

Biochemical Analysis

Biochemical Properties

Cucurbitacin S is a tetracyclic triterpene produced by members of the Cucurbitaceae family . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The typical metabolic reactions of biotransformation of this compound involve phase I reactions, such as hydrolysis, oxidation, dehydration, and demethylation, and phase II reactions, such as glucuronide binding .

Cellular Effects

This compound has significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Cucurbitacin B’s dose-dependent inhibition of ATP citrate lyase, or ACYL, is proposed as the anticancer mechanism of Cucurbitacin, in in vitro and in vivo prostate tumor models .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, in vivo, Cucurbitacin B pre-treatment considerably inhibited PC-3 xenograft growth in athymic mice compared to controls after 31 days .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin S involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes cyclization, oxidation, and glycosylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnology and chemical engineering have made it possible to produce cucurbitacins in larger quantities through microbial fermentation and plant cell cultures .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin S undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Cucurbitacin S is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds in the cucurbitacin family include:

  • Cucurbitacin A
  • Cucurbitacin B
  • Cucurbitacin C
  • Cucurbitacin D
  • Cucurbitacin E
  • Cucurbitacin I
  • Cucurbitacin Q
  • Cucurbitacin R

Each of these compounds has distinct biological activities and structural differences, making them valuable for various research and therapeutic applications .

Properties

IUPAC Name

(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLRWSUZLFUTO-PQNVQGKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975565
Record name 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60137-06-6
Record name Cucurbitacin S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60137-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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